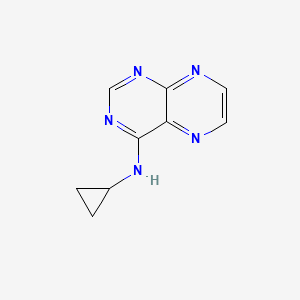

N-Cyclopropylpteridin-4-amine

Description

Overview of Pteridine (B1203161) Scaffold in Medicinal Chemistry and Biology

The pteridine scaffold, a fused heterocyclic system composed of a pyrimidine (B1678525) ring and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. nih.gov This core is not just a synthetic curiosity but is found in a variety of naturally occurring and biologically crucial molecules. Pteridine derivatives play vital roles in numerous biological processes, including acting as enzymatic cofactors. For instance, derivatives of pterin (B48896), which has a 2-amino-4-hydroxypteridine structure, are fundamental to the function of several enzymes.

The inherent biological relevance and the versatile chemical nature of the pteridine ring system make it an attractive starting point for the design of new drugs. Its structure allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

Significance of Pteridine Derivatives as Bioactive Entities

The therapeutic potential of pteridine derivatives is well-established, with several compounds having been developed into clinically used drugs. nih.gov A prominent example is Methotrexate, a folic acid antagonist that is widely used in cancer chemotherapy and for the treatment of autoimmune diseases. Another instance is Triamterene, a potassium-sparing diuretic.

The bioactivity of pteridine derivatives is diverse, spanning a wide range of therapeutic areas. Researchers have reported pteridine-based compounds with activities including:

Anticancer: By targeting various enzymes and cellular pathways involved in cancer progression. nih.gov

Anti-inflammatory: Modulating the production of inflammatory cytokines.

Immunosuppressive: Affecting the function of immune cells. sdlookchem.com

Antimicrobial: Showing efficacy against various pathogens. bldpharm.com

This broad spectrum of activity underscores the significance of the pteridine scaffold as a versatile pharmacophore.

Research Context for N-Cyclopropylpteridin-4-amine as a Novel Pteridine Analog

While specific research on this compound is not extensively published, its structure suggests a rational design approach within the field of medicinal chemistry. The 4-amino position of the pteridine ring is a known site for substitution to modulate biological activity. The introduction of a cyclopropyl (B3062369) group at this position is a deliberate modification aimed at leveraging the unique properties of the cyclopropyl moiety.

The cyclopropyl group is a valuable tool in drug design for several reasons. nih.goviris-biotech.descientificupdate.comhyphadiscovery.comacs.org It is a small, rigid, and lipophilic group that can influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. nih.goviris-biotech.dehyphadiscovery.com The strained three-membered ring can also impact the electronic properties of the adjacent nitrogen atom.

Therefore, the synthesis and study of this compound can be seen as an effort to explore new chemical space within the pteridine family. The hypothesis is that the cyclopropyl substitution may enhance the compound's potency, improve its pharmacokinetic profile, or confer a novel biological activity compared to other 4-substituted pteridine derivatives. The investigation of such analogs is a crucial step in the ongoing quest for more effective and safer medicines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1774903-82-0 | chembuyersguide.com |

| Molecular Formula | C9H9N5 | chembuyersguide.com |

| Molecular Weight | 187.2 g/mol | chembuyersguide.com |

| Appearance | Solid | - |

| Purity | >95% (typical) | - |

Table 2: Advantages of Incorporating a Cyclopropyl Group in Drug Design

| Advantage | Description | References |

| Enhanced Potency | The rigid nature of the cyclopropyl group can lead to a more favorable binding conformation with the target protein, thus increasing potency. | nih.govsdlookchem.com |

| Metabolic Stability | The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to larger alkyl groups. | iris-biotech.dehyphadiscovery.com |

| Reduced Off-Target Effects | By providing a more defined shape and interaction profile, the cyclopropyl group can increase selectivity for the intended target, thereby reducing off-target effects. | nih.govscientificupdate.com |

| Improved Pharmacokinetics | The lipophilicity and size of the cyclopropyl group can positively influence properties like membrane permeability and plasma clearance. | nih.gov |

| Conformational Rigidity | It restricts the conformational flexibility of the molecule, which can be advantageous for binding and can provide insights into the bioactive conformation. | iris-biotech.de |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N5 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-cyclopropylpteridin-4-amine |

InChI |

InChI=1S/C9H9N5/c1-2-6(1)14-9-7-8(12-5-13-9)11-4-3-10-7/h3-6H,1-2H2,(H,11,12,13,14) |

InChI Key |

ZQNIPQYGKLTSRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=NC3=NC=CN=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropylpteridin 4 Amine and Its Analogs

Established Synthetic Pathways for the Pteridine (B1203161) Core Structure

The foundational step in synthesizing N-Cyclopropylpteridin-4-amine is the construction of the pteridine ring system. Pteridines are bicyclic heterocycles composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.netmdpi.com The majority of synthetic strategies commence with a pre-formed, appropriately substituted pyrimidine ring, which is then fused with a two-carbon unit to form the adjacent pyrazine ring. researchgate.net

One of the most prevalent methods is the Gabriel-Isay condensation , which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal. mdpi.comnih.gov The nucleophilicity of the amino groups on the pyrimidine ring is a key factor in this reaction; the C5 amine is generally more nucleophilic and initiates the condensation. nih.gov

Another significant route is the Timmis synthesis , which also utilizes a 5,6-diaminopyrimidine, but condenses it with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl or cyano group. nih.gov

The Taylor synthesis offers an alternative approach, starting from a pyrazine precursor. researchgate.netnih.gov In this method, an aminocyanopyrazine is used to construct the pyrimidine ring. nih.gov While versatile, the functionalization possibilities on the initial pyrazine ring can sometimes limit this pathway. nih.gov

More recent methods have explored regioselective cyclizations. For instance, functionalized N-propagyl-amino-pyrimidinones can undergo a highly regioselective 6-exo-dig halocyclization to produce pteridines in excellent yields under mild conditions. rsc.orgrsc.org

Synthetic Strategies for Incorporating N-Cyclopropyl and 4-Amine Substituents

Following the formation of the pteridine scaffold, or during its construction, the N-cyclopropyl and 4-amino groups must be installed. The strategies for this typically involve either building the pteridine ring from a pyrimidine already bearing these substituents or adding them to a pre-formed pteridine core.

Condensation Reactions for Pteridine Ring Formation

A common and robust strategy involves the condensation of a suitably substituted 4,5,6-triaminopyrimidine with an α-dicarbonyl compound. doi.org A general procedure involves refluxing the triaminopyrimidine dihydrohalide salt with an α-ketoaldoxime in methanol. doi.org Another well-established pathway proceeds via a 5-nitrosopyrimidine (B66288) intermediate. nih.gov For example, a 4,6-diaminopyrimidine (B116622) can be nitrosated at the 5-position using sodium nitrite (B80452) in acetic acid. nih.govresearchgate.net The resulting 5-nitroso derivative is then reduced, typically with sodium dithionite, to form a highly reactive 5,6-diamino intermediate in situ. This intermediate is immediately condensed with a dicarbonyl compound, such as aqueous glyoxal, to cyclize and form the pteridine ring system. nih.govresearchgate.net

Introduction of the N-Cyclopropyl Moiety

The N-cyclopropyl group is introduced as part of the cyclopropylamine (B47189) nucleophile. The incorporation of cyclopropylamines is a common strategy in medicinal chemistry to enhance metabolic stability and fine-tune pharmacological properties. nih.govacs.org The most direct method for its installation onto the pteridine precursor involves a nucleophilic aromatic substitution (SNAr) reaction. beilstein-journals.org

This can be achieved by reacting a pyrimidine or pteridine with a suitable leaving group, such as a halogen, at the 4-position with cyclopropylamine. The electron-deficient nature of the pyrimidine and pteridine rings, caused by the electron-withdrawing nitrogen atoms, facilitates this substitution. stackexchange.com

Installation of the 4-Amine Functionality

The installation of the 4-amine functionality, specifically the N-cyclopropylamine group, is often accomplished via nucleophilic aromatic substitution on a chloro-substituted precursor. stackexchange.comvaia.com A plausible and efficient synthetic route would start with a 4-chloropyrimidine (B154816) derivative. For instance, reacting a 4,6-dichloropyrimidine (B16783) with cyclopropylamine would substitute one of the chloro groups. Subsequent chemical steps would then build the rest of the pteridine structure.

Alternatively, a pre-formed 4-chloropteridine (B1599579) can be used. The chlorine atom at the C4 position is activated towards nucleophilic displacement and reacts with primary amines like cyclopropylamine to yield the corresponding 4-aminopteridine derivative. stackexchange.com This reaction is often carried out in a polar solvent.

Begin with a commercially available pyrimidine like 4,6-dichloro-2-aminopyrimidine.

Selectively react it with cyclopropylamine to displace the more reactive 4-chloro group, yielding 2-amino-4-(cyclopropylamino)-6-chloropyrimidine.

Introduce a nitroso group at the 5-position.

Reduce the nitroso group to an amine and subsequently cyclize with a dicarbonyl compound to form the final this compound structure.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters for optimization include the choice of solvent, temperature, catalyst, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. For instance, the nucleophilic substitution step between a halogenated pteridine and an amine, which can take days using conventional heating, can be reduced to minutes under microwave irradiation, often with improved yields and purity. researchgate.net

The choice of reagents and their equivalents is also critical. In condensation reactions, the stoichiometry of the diaminopyrimidine and the dicarbonyl compound must be carefully controlled. In substitution reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. For the SNAr reaction of a 4-chloropteridine with cyclopropylamine, screening various solvents (e.g., DMA, DMF, acetonitrile) and bases (e.g., triethylamine, DIPEA) can lead to optimal conditions. researchgate.net

The table below outlines key parameters that are typically optimized for the synthesis of pteridine derivatives.

| Parameter | Factors to Consider | Potential Impact |

| Solvent | Polarity, boiling point, solubility of reactants | Affects reaction rate, selectivity, and ease of workup. Polar aprotic solvents like DMF or DMA are common for SNAr. researchgate.net |

| Temperature | Reaction kinetics vs. by-product formation | Higher temperatures can speed up reactions but may lead to decomposition or side reactions. Microwave irradiation offers precise temperature control. researchgate.net |

| Catalyst | For coupling or specific activation steps | Not always required for SNAr on activated rings, but palladium catalysts are used for cross-coupling to functionalize the core. |

| Base | Strength, steric hindrance | Used to neutralize acid by-products (e.g., HCl in SNAr) or deprotonate nucleophiles. |

| Reaction Time | Conversion rate vs. degradation | Monitored by techniques like TLC or LC-MS to determine the point of maximum product formation. rsc.org |

Exploration of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign methodologies. For pteridine synthesis, this includes exploring novel catalytic systems and one-pot procedures.

Recent research has focused on highly regioselective cyclization reactions that proceed under mild, ambient conditions, reducing energy consumption and the need for harsh reagents. rsc.orgrsc.org An example is the iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones, which provides functionalized pteridines in excellent yields without the need for column chromatography, simplifying purification. rsc.orgrsc.org

Another area of innovation involves using alternative coupling strategies. While traditional methods rely on condensation, cross-coupling reactions like the Sonogashira coupling have been used to functionalize the pteridine core, opening up new avenues for creating diverse analogs. mdpi.comnih.gov Applying such methods could provide novel disconnections for the synthesis of this compound.

Furthermore, the principles of green chemistry encourage the use of less hazardous solvents and developing catalytic cycles that minimize waste. Future research may focus on enzymatic or biosynthetic pathways, which operate under mild aqueous conditions, as has been explored for other complex pteridine metabolites.

Structure Activity Relationship Sar Studies of N Cyclopropylpteridin 4 Amine Derivatives

Elucidation of Pharmacophoric Features of the Pteridine (B1203161) Nucleus

The biological activity of pteridine derivatives is intrinsically linked to the pharmacophoric features of the bicyclic pteridine core, which consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings. ijrpr.comorientjchem.org This scaffold provides a unique arrangement of hydrogen bond donors and acceptors, as well as a platform for π-π stacking interactions, which are critical for binding to biological targets, typically enzymes. acs.orgrsc.org

Key pharmacophoric features include:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine and pyrazine rings act as hydrogen bond acceptors, while amino and hydroxyl substituents, commonly found on the pteridine ring, serve as hydrogen bond donors. nih.gov These interactions are fundamental for the orientation and stabilization of the molecule within the active site of a target protein. For instance, in pteridine reductase 1 (PTR1), the pterin (B48896) ring's capacity to donate and accept multiple hydrogen bonds is a key driver for ligand binding. acs.orgnih.gov

π-π Stacking Interactions: The aromatic nature of the pteridine ring system facilitates π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, in the target's active site. nih.gov These interactions contribute significantly to the binding affinity. In many enzyme-ligand complexes, the pteridine scaffold is observed "sandwiched" between an aromatic amino acid side chain and a cofactor like NADP+. nih.gov

Shape and Rigidity: The planar and rigid structure of the pteridine nucleus provides a defined conformation that can fit into specific binding pockets, reducing the entropic penalty upon binding.

Computational and structural studies, such as X-ray crystallography, have been instrumental in mapping these interactions and defining the pharmacophore model for various pteridine-based inhibitors. researchgate.netresearchgate.net

Impact of N-Cyclopropyl Substitution on Biological Activity Profiles

The introduction of a cyclopropyl (B3062369) group onto a molecule, in this case at the 4-amine position, is a common strategy in medicinal chemistry to modulate a compound's properties. scientificupdate.comnih.gov The cyclopropyl ring is a small, rigid, and lipophilic moiety with unique electronic characteristics. wikipedia.org Its impact on the biological activity of pteridine derivatives can be multifaceted.

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in linear alkyl chains. nih.govhyphadiscovery.com This increased bond strength can make the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to improved metabolic stability and a longer half-life. hyphadiscovery.comacs.org However, cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates. hyphadiscovery.com

Potency and Binding Affinity: The rigid nature of the cyclopropyl group can lock the conformation of the N-substituent, leading to a more favorable, lower-entropy binding to the target receptor. nih.govresearchgate.net It can fit into specific hydrophobic pockets within an enzyme's active site, potentially increasing binding affinity and potency. nih.gov The unique electronics of the cyclopropyl ring, with its enhanced π-character, can also influence interactions with the target. researchgate.net

Physicochemical Properties: The cyclopropyl group can alter key physicochemical properties such as lipophilicity and basicity (pKa). Introducing a cyclopropyl group can lower the basicity of the adjacent amine, which may reduce off-target effects, such as hERG channel inhibition, and improve cell permeability. hyphadiscovery.com

The table below summarizes the general effects of cyclopropyl substitution in drug design.

| Property | Impact of Cyclopropyl Substitution | Reference |

| Metabolic Stability | Generally increases due to stronger C-H bonds, reducing susceptibility to CYP oxidation. | hyphadiscovery.comacs.org |

| Potency | Can enhance potency by providing favorable hydrophobic interactions and reducing conformational entropy upon binding. | nih.govresearchgate.net |

| Lipophilicity | Increases lipophilicity, which can affect solubility, permeability, and plasma protein binding. | scientificupdate.com |

| Basicity (pKa) | Can lower the pKa of an adjacent amine, influencing ionization state and off-target activity. | hyphadiscovery.com |

| Brain Permeability | May increase brain permeability due to altered physicochemical properties. | researchgate.net |

Structure-Activity Relationships at the 4-Amine Position

The 4-amino group of the pteridine scaffold is a critical point for interaction with many biological targets and a common site for chemical modification to explore SAR. orientjchem.org Studies on various pteridine derivatives have shown that substitutions at this position can dramatically influence biological activity.

For example, in the context of neuronal nitric oxide synthase (NOS-I) inhibitors, chemical modification of the 4-amino substituent was explored. While simple alkylation often led to a decrease in activity, dialkyl or diaralkyl substitutions on the 4-amino group, in combination with arylation at the 6-position, resulted in potent inhibitors. This suggests that the 4-amino position can accommodate specific substitutions that engage in both hydrophilic and hydrophobic interactions within the enzyme's active site.

The following table illustrates hypothetical SAR data for modifications at the 4-amine position of a pteridine scaffold, based on general findings in the literature.

| Compound | R Group at 4-Amine | Target Activity (IC₅₀, nM) |

| Parent | -H | 500 |

| 1a | -CH₃ | 850 |

| 1b | -CH₂CH₃ | 1200 |

| 1c | -Cyclopropyl | 250 |

| 1d | -Phenyl | 400 |

| 1e | -CH₂(Phenyl) | 150 |

This hypothetical data suggests that small alkyl groups may be detrimental to activity, while a cyclopropyl or a benzyl (B1604629) group could be beneficial, highlighting the sensitivity of this position to steric and electronic changes.

Rational Design Principles for Modulating Pteridine Derivatives

The rational design of pteridine derivatives leverages structural information from the target protein to guide the synthesis of more potent and selective compounds. researchgate.net This structure-based drug design (SBDD) approach is a cornerstone of modern medicinal chemistry. acs.orgnih.gov

Key principles include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the target enzyme in complex with pteridine-based ligands allows for the precise identification of key interactions and unoccupied pockets in the active site. acs.org This information guides the design of new analogs with modifications intended to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby improving affinity. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target. nih.govnih.gov These "hits" can then be grown or linked together, using the pteridine scaffold as a core, to generate more potent, lead-like molecules. acs.orgfrontiersin.org This method is particularly useful for exploring new chemical space and identifying novel binding modes. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of designed pteridine analogs. researchgate.netijfmr.com These computational tools help prioritize which compounds to synthesize, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate physicochemical properties with biological activity.

Strategies for Scaffold Modification and Analog Generation

The generation of diverse libraries of pteridine analogs for SAR studies relies on robust and flexible synthetic chemistry strategies. ijfmr.comresearchgate.net Several methods have been developed to synthesize and modify the pteridine core.

Classical Condensation Reactions: The most common methods for constructing the pteridine ring system involve the condensation of a substituted pyrimidine diamine with a 1,2-dicarbonyl compound (the Gabriel-Isay synthesis) or the reaction of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (the Timmis reaction). nih.gov These methods allow for the introduction of various substituents onto the pyrazine portion of the scaffold. mdpi.com

Late-Stage Functionalization: Modern synthetic methods focus on modifying a pre-formed pteridine scaffold. This allows for the rapid generation of analogs from a common intermediate. Techniques like cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to introduce aryl or other groups at specific positions on the ring, provided a suitable handle (like a halogen) is present.

Scaffold Hopping and Bioisosteric Replacement: In some cases, the entire pteridine scaffold may be replaced with another heterocyclic system that maintains the key pharmacophoric features. This "scaffold hopping" can lead to compounds with entirely new intellectual property and potentially improved properties. princeton.edudigitellinc.com More commonly, individual functional groups on the pteridine ring or its substituents are replaced with bioisosteres to fine-tune properties like solubility, metabolic stability, or potency. nih.gov

The development of efficient synthetic routes, including microwave-assisted protocols, has been crucial for accelerating the synthesis of pteridine-based compound libraries for biological evaluation. researchgate.net

Biological Target Identification and Mechanism of Action Studies for N Cyclopropylpteridin 4 Amine

In Vitro Assessment of Enzymatic Interactions

The interaction of N-Cyclopropylpteridin-4-amine with various enzymes is a critical area of investigation to determine its potential therapeutic effects and mechanism of action. Pteridine (B1203161) derivatives are known to interact with a range of enzymes, often acting as inhibitors.

Research into compounds structurally related to this compound has revealed potent enzyme inhibitory activity. Specifically, the inclusion of a cyclopropyl (B3062369) group in molecules designed to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV) has been shown to lead to potent inhibitory effects. nih.gov DPP-IV is a serine protease involved in the degradation of glucagon-like peptide-1, a key hormone in glucose metabolism. nih.gov The inhibitory potency of such compounds is typically quantified using the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki), with lower values indicating greater potency. For instance, studies on pteroyl derivatives targeting dihydrofolate reductase (DHFR) have identified compounds with Ki values in the picomolar range, signifying extremely potent inhibition. nih.gov

Table 1: Illustrative Enzyme Inhibition Potency for Pteridine Analogs

| Target Enzyme | Compound Class | Reported Potency Metric | Potency Value | Reference |

|---|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Methanoprolinenitrile-containing dipeptide mimetics | IC₅₀ | Sub-nanomolar to micromolar range | nih.gov |

| Dihydrofolate Reductase (DHFR) | N(alpha)-(4-amino-4-deoxypteroyl) derivative | Ki | 0.35 pM | nih.gov |

The pteridine core of this compound is structurally similar to the pterin (B48896) moiety of natural enzyme substrates like dihydrofolate. This structural similarity allows such compounds to act as substrate mimics, binding to the active site of an enzyme and preventing the natural substrate from binding. This mechanism is known as competitive inhibition. Kinetic assays are employed to confirm this mechanism, where the inhibitor's potency is measured in the presence of varying concentrations of the natural substrate. nih.gov In the case of DHFR inhibitors, for example, the compound competes directly with dihydrofolate for access to the enzyme's active site. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

To understand the broader pharmacological profile of this compound, its binding affinity for a range of biological receptors is assessed. Such profiling is crucial for identifying primary targets and potential off-target effects. Studies on other nitrogen-containing heterocyclic compounds have demonstrated high affinity for various receptors, including monoaminergic receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, as well as sigma receptors (σRs). nih.govnih.gov Binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A comprehensive binding profile would typically screen the compound against a panel of dozens of known receptors. Molecular modeling and docking studies can further elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Interaction Type |

|---|---|---|

| Serotonin Receptor 5-HT₂ₐ | 15.2 | Antagonist |

| Dopamine Receptor D₂ | > 1000 | Low Affinity |

| Sigma-1 Receptor (σ₁R) | 8.5 | Agonist |

| Adrenergic Receptor α₁ | 250.7 | Weak Antagonist |

Modulation of Cellular Signaling Pathways

By binding to specific receptors or enzymes, this compound can modulate intracellular signaling pathways. Biogenic amines and related compounds are known to influence pathways mediated by G-protein coupled receptors (GPCRs). mdpi.com Activation or inhibition of these receptors can lead to downstream effects, such as changes in the concentration of second messengers like cyclic AMP (cAMP) or fluctuations in intracellular calcium levels. mdpi.com For example, the interaction with dopamine or serotonin receptors can trigger cascades that ultimately affect gene expression, cell metabolism, and survival. nih.gov Investigating these effects involves treating cultured cells with the compound and measuring changes in key signaling molecules.

Investigations into Antioxidant and Pro-oxidant Modulatory Capabilities

The chemical structure of this compound, featuring a nitrogen-rich heterocyclic system and an amine group, suggests a potential for modulating oxidative stress. Compounds with similar features can act as antioxidants by scavenging reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions, thereby protecting cells from oxidative damage. nih.govmdpi.com The antioxidant capacity is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

Conversely, under certain conditions, such as in the presence of redox-active metal ions like iron or copper, some antioxidants can exhibit pro-oxidant behavior, promoting the generation of ROS through reactions like the Fenton reaction. nih.govmdpi.com This dual capability is an important aspect of a compound's toxicological and pharmacological profile.

Table 3: Common Assays for Oxidative Stress Modulation

| Assay | Principle | Measured Effect |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Antioxidant Activity |

| ABTS Radical Cation Scavenging | Measures the ability to quench the pre-formed ABTS radical cation. | Antioxidant Activity |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Antioxidant/Pro-oxidant Activity |

| Cell-Based ROS Assay | Uses fluorescent probes to detect intracellular ROS levels in cultured cells. | Antioxidant/Pro-oxidant Activity |

Exploration of Antimicrobial Modulatory Effects

Pteridine derivatives have been explored for their potential as antimicrobial agents. The evaluation of this compound's antimicrobial effects would involve testing its ability to inhibit the growth of a diverse panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. nih.gov Studies on other synthetic antimicrobial compounds have shown potent activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.gov

Table 4: Illustrative Antimicrobial Activity Profile

| Microorganism | Type | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus (Yeast) | 16 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | > 64 |

Based on a comprehensive search of available scientific literature, there is currently no public information regarding the "," specifically concerning its "Potential Anticancer Activity Research" or "Immunomodulatory Research Applications."

Therefore, it is not possible to provide an article on these specific topics for the chemical compound “this compound” at this time. Further research and publication in peer-reviewed scientific journals would be required for information to become available.

Computational Approaches in the Study of N Cyclopropylpteridin 4 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijfmr.com This method is crucial for understanding how a ligand, such as a pteridine (B1203161) derivative, might interact with a biological target, typically a protein or enzyme. The primary goals are to predict the binding mode and estimate the binding affinity, often represented by a scoring function or binding energy value. mdpi.com

In the study of pteridine analogs, molecular docking has been successfully used to identify potential inhibitors for various enzymes, a key one being pteridine reductase (PTR1), a target in developing treatments for leishmaniasis. nih.govnih.gov Docking simulations for a compound like N-Cyclopropylpteridin-4-amine would involve preparing the 3D structure of the ligand and the target receptor. The ligand is then flexibly placed into the active site of the receptor, and various conformations are scored.

Research findings from docking studies on related pteridine inhibitors reveal common interaction patterns. These frequently involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Ser111, Asp181, and Tyr194. nih.gov For instance, studies have shown that the pteridine core often forms critical hydrogen bonds, while substituted moieties can engage in favorable hydrophobic contacts, enhancing binding affinity. acs.org The binding energy, calculated in kcal/mol, provides a quantitative estimate of how strongly the ligand binds to the target.

| Pteridine Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | Pteridine Reductase 1 (PTR1) | -9.5 | SER111, ASP181, LYS198 |

| Analog B | Dihydrofolate Reductase (DHFR) | -8.7 | PHE58, ALA34, SER89 |

| Analog C | Pteridine Reductase 1 (PTR1) | -9.2 | TYR194, ARG17, GLY225 |

| Analog D | Polo-like kinase 1 (PLK1) | -7.8 | LEU59, LYS61, CYS133 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov This is particularly useful for optimizing lead compounds by suggesting specific structural modifications to enhance potency.

For a series of this compound analogs, a 3D-QSAR study would be a powerful approach. This involves aligning a set of molecules with known activities and using statistical methods, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Shape Indices Analysis (CoMSIA), to build a model. These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic characteristics would increase or decrease biological activity. mdpi.comfrontiersin.org

Studies on pteridine reductase inhibitors have successfully employed 3D-QSAR to identify crucial chemical features for inhibitory activity. nih.gov For example, a pharmacophore model derived from a QSAR study identified two hydrogen-bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as key for potent inhibition. nih.gov Such models demonstrate good statistical robustness, often with high correlation coefficients (r²) for predicting the activity of test compounds. nih.gov

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | Cross-validated q² | 0.67 | Good internal predictive ability |

| Non-cross-validated r² | 0.992 | High correlation between predicted and observed activity | |

| CoMSIA | Cross-validated q² | 0.69 | Good internal predictive ability |

| Non-cross-validated r² | 0.974 | High correlation between predicted and observed activity |

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in a system over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. mdpi.comnih.gov

For a promising docked pose of this compound with its target, an MD simulation would be performed to assess its stability. The complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the atomic motions are calculated for a set duration, often on the nanosecond scale. nih.govnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

MD simulations on pteridine-inhibitor complexes have been used to confirm the stability of binding modes predicted by docking. nih.gov By analyzing the simulation trajectory, researchers can observe the persistence of key interactions, like hydrogen bonds, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. nih.gov

| MD Simulation Metric | Purpose | Typical Observation for a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average change in displacement of atoms for the protein and ligand over time. | The RMSD value reaches a plateau, indicating the system has reached equilibrium and is structurally stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of individual amino acid residues. | Lower RMSF values in the binding site indicate that the ligand binding has stabilized that region of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | Key hydrogen bonds identified in docking persist for a high percentage of the simulation time. |

| Binding Free Energy (e.g., MM/PBSA) | Provides a more accurate estimation of the binding affinity. | A favorable (negative) binding free energy value. |

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, using docking, or ligand-based, using QSAR or pharmacophore models. It is a cost-effective way to narrow down millions of potential compounds to a manageable number for experimental testing. researchgate.net

To discover novel analogs of this compound, a virtual screening campaign could be initiated. A pharmacophore model, based on the key interaction features of known active pteridines, could be used to rapidly filter large chemical databases. nih.gov The resulting hits would then be subjected to molecular docking to refine the selection and prioritize compounds for synthesis and testing. Fragment-based screening, where smaller chemical fragments are docked and then grown or linked together, is another powerful strategy to discover novel scaffolds. acs.org This approach has been successfully applied to identify new classes of pteridine reductase inhibitors. acs.org

De novo design, in contrast, involves using computational algorithms to build entirely new molecules within the constraints of the target's active site, offering a pathway to truly novel chemical entities.

| Step | Method | Objective | Outcome |

|---|---|---|---|

| 1 | Library Preparation | Compile a large database of commercially available or virtual compounds. | A library of >1,000,000 compounds. |

| 2 | Pharmacophore Filtering | Rapidly screen the library for compounds matching key 3D chemical features of known pteridine inhibitors. | A reduced set of ~10,000-50,000 compounds. |

| 3 | Molecular Docking (High-Throughput) | Dock the filtered compounds into the target active site using a fast scoring function. | A ranked list of ~1,000-5,000 top-scoring hits. |

| 4 | Refined Docking & Visual Inspection | Re-dock the top hits using a more accurate scoring function and visually inspect the binding modes. | A final selection of ~50-100 promising candidates for experimental validation. |

In Silico ADMET Predictions for Lead Optimization (excluding safety/adverse effects)

For this compound and its optimized analogs, various ADMET properties would be calculated using web-based platforms or specialized software. nih.gov These predictions are based on a compound's structure and physicochemical properties. Key parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability, which model absorption from the gut into the bloodstream. mdpi.com

Distribution: Calculation of properties like the blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

These predictions help guide the modification of lead compounds to improve their pharmacokinetic profiles, ensuring that a potent molecule also has the necessary properties to reach its target in the body and exert a therapeutic effect. nih.govnih.gov

| ADME Property | Predicted Parameter | Favorable Range/Value | Significance for Lead Optimization |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | > 80% | Indicates good absorption from the gut. |

| Caco-2 Permeability (logPapp) | > 0.9 | Suggests high permeability across the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Target-dependent (Yes/No) | Crucial for CNS targets; undesirable for peripherally acting drugs. |

| Plasma Protein Binding (%) | < 90% | Lower binding means more free drug available to act on the target. | |

| Metabolism | CYP2D6 Inhibitor | No | Avoids potential for drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | Varies | Helps estimate the dosing rate needed to maintain therapeutic levels. |

Advanced Research Directions and Future Perspectives for N Cyclopropylpteridin 4 Amine

Development of N-Cyclopropylpteridin-4-amine as a Chemical Probe for Biological Systems

A significant avenue of future research is the development of this compound into a chemical probe. Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. Pteridine (B1203161) analogs have been successfully developed as fluorescent probes, particularly for studying DNA interactions. nih.gov These existing examples provide a strong rationale for modifying this compound for a similar purpose.

Strategies for converting this compound into a chemical probe could involve:

Fluorophore Conjugation: Introduction of a fluorescent moiety onto the pteridine core. The selection of the fluorophore would be critical to ensure that the probe's photophysical properties are suitable for biological imaging techniques, such as fluorescence microscopy.

Affinity Tagging: Incorporation of a biotin (B1667282) or other affinity tag would enable the isolation and identification of binding partners through techniques like pull-down assays and mass spectrometry.

Photoaffinity Labeling: The addition of a photoreactive group would allow for the covalent cross-linking of the probe to its biological target upon photoactivation, facilitating target identification and characterization of the binding site.

The development of such probes would be invaluable for identifying the cellular targets of this compound and understanding its mechanism of action.

Strategies for Further Derivatization and Scaffold Diversification for Enhanced Potency and Selectivity

The pteridine scaffold is highly amenable to chemical modification, offering numerous opportunities to enhance the potency and selectivity of this compound. researchgate.net A systematic structure-activity relationship (SAR) study would be the first step in a derivatization program.

Key strategies for derivatization could include:

Substitution at the C-2, C-6, and C-7 positions: The pteridine ring offers several sites for substitution. The introduction of a variety of functional groups at these positions could modulate the compound's electronic properties, solubility, and steric profile, thereby influencing its interaction with biological targets. For example, the synthesis of 2,4-diaminopteridine (B74722) derivatives has been shown to yield compounds with potent biological activities. nih.gov

Modification of the Cyclopropyl (B3062369) Group: While the cyclopropyl moiety is a key feature, exploration of other small alkyl or cycloalkyl groups at the N-4 position could provide insights into the optimal size and conformation for target binding.

Bioisosteric Replacement: Replacement of the pteridine core with other heterocyclic systems, while retaining the N-cyclopropyl-amine functionality, could lead to the discovery of novel scaffolds with improved pharmacokinetic or pharmacodynamic properties.

A well-designed library of analogs would be crucial for exploring the chemical space around this compound and identifying compounds with superior biological profiles.

| Derivatization Strategy | Rationale | Potential Outcome |

| Substitution at C-2, C-6, C-7 | Modulate electronics, solubility, and steric interactions | Enhanced potency and selectivity |

| Modification of N-4 substituent | Optimize size and conformational constraints | Improved target binding affinity |

| Bioisosteric Replacement | Explore novel chemical space | Improved pharmacokinetic properties |

Integration of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology for the rapid evaluation of large numbers of compounds. mdpi.com The integration of HTS methodologies would be essential for efficiently screening a library of this compound derivatives to identify promising lead compounds.

The implementation of HTS would involve:

Assay Development: The development of robust and scalable biochemical or cell-based assays is a prerequisite for any HTS campaign. ufl.edu These assays should be designed to measure a specific biological activity relevant to the therapeutic area of interest.

Library Screening: A diverse library of this compound analogs would be screened in a high-throughput format to identify "hits" – compounds that exhibit activity in the primary assay.

Hit Confirmation and Validation: Primary hits would be subjected to secondary assays to confirm their activity and eliminate false positives. Dose-response studies would be conducted to determine the potency of the confirmed hits.

The use of HTS would significantly accelerate the discovery of novel and potent this compound derivatives for further preclinical development.

Exploration of Co-Crystallization Studies with Biological Targets

Determining the three-dimensional structure of a small molecule bound to its protein target is invaluable for understanding the molecular basis of its activity and for guiding further drug design efforts. nih.gov Co-crystallization studies of this compound or its potent derivatives with their biological targets would be a high-priority research direction.

Successful co-crystallization would provide detailed information on:

The Binding Mode: The precise orientation of the compound within the protein's binding site.

Key Molecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that mediate binding.

Conformational Changes: Any changes in the protein's structure that are induced by compound binding.

This structural information would be instrumental for a structure-based drug design approach, enabling the rational design of new derivatives with improved affinity and selectivity. The successful co-crystallization of other pteridine derivatives with their targets, such as pteridine reductase 1, demonstrates the feasibility of this approach. nih.gov

Applications in Preclinical Disease Models (excluding clinical human trials)

Given the broad range of biological activities reported for pteridine derivatives, including anti-inflammatory and anticancer effects, it is highly probable that this compound and its analogs will exhibit efficacy in preclinical models of disease. nih.govglobalresearchonline.net

Future research should focus on evaluating the therapeutic potential of these compounds in relevant in vitro and in vivo models. This could include:

Cell-based assays: Assessing the activity of the compounds in cell lines relevant to specific diseases, such as cancer or inflammatory disorders.

Animal models: Evaluating the efficacy of the compounds in established animal models of disease. For instance, based on the known anti-inflammatory properties of some pteridines, a rat model of colitis could be employed. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclopropylpteridin-4-amine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling reactions between pyrimidine derivatives and cyclopropylamine or ammonolysis of chloroalkylpyrimidines. Key parameters include solvent choice (e.g., ethanol, acetonitrile), base selection (e.g., NaH, K₂CO₃), and temperature control. Post-synthesis purification via column chromatography or recrystallization is critical, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Despite limited toxicity data, standard precautions apply:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Disposal : Contract licensed waste management services for contaminated materials .

Q. How can researchers validate the molecular structure of this compound?

- Answer : Combine spectral analyses:

- 1H/13C NMR : Confirm cyclopropyl and pyrimidine proton environments.

- High-Resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺).

- FT-IR : Identify amine (-NH) and aromatic stretching frequencies.

Cross-reference data with computational simulations (e.g., DFT) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

- Answer : Conduct a systematic review of reaction variables:

- Critical Factors : Precursor purity, solvent polarity, and catalyst loading.

- Experimental Design : Use Design of Experiments (DoE) to isolate optimal conditions.

- Analytical Validation : Compare yields via HPLC (purity) and GC-NPD (trace impurities) .

Q. What computational strategies are effective for predicting synthetic pathways of novel derivatives?

- Answer :

- Retrosynthetic Analysis : Fragment target molecules into feasible precursors (e.g., pyrimidine cores + cyclopropylamine).

- Quantum Mechanics : Calculate thermodynamic feasibility using density functional theory (DFT).

- Machine Learning : Train models on reaction databases to predict viable routes (e.g., USPTO or Reaxys datasets) .

Q. What methodologies are recommended for studying this compound’s enzyme inhibition mechanisms?

- Answer :

- In Vitro Assays : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) to measure IC₅₀ values.

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Structural Biology : Conduct X-ray crystallography or molecular docking to map binding interactions .

Key Notes

- Methodological Focus : Emphasized experimental design, analytical validation, and computational integration.

- Advanced Topics : Addressed data reconciliation, enzyme kinetics, and AI-driven synthesis planning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.